1-Phenyloctane-1,3-dione
Description
Significance in Synthetic and Coordination Chemistry
β-Diketones are versatile building blocks in organic synthesis. ijpras.com Their reactivity allows for the construction of complex molecular architectures, including various heterocyclic compounds like pyrazoles and isoxazoles, which are significant in medicinal chemistry. ijpras.com The presence of two carbonyl groups enables them to act as Lewis bases through the formation of enolates and as hydrogen-bond donors, facilitating their use in supramolecular assemblies.
In coordination chemistry, β-diketones are highly effective chelating ligands for a wide range of metal ions, including transition metals and lanthanides. ijpras.comresearchgate.net The enol form of a β-diketone can lose a proton and coordinate to a metal ion through its two oxygen atoms, forming a stable six-membered ring. This ability to form stable metal complexes has been known for over a century and is a cornerstone of coordination chemistry. researchgate.netbeilstein-journals.org These metal complexes have found applications as catalysts, in chemical vapor deposition (CVD) techniques for creating thin films, and as luminescent materials. researchgate.netbeilstein-journals.org
A key feature of β-diketones is their existence in a tautomeric equilibrium between the diketo form and an enol form. mdpi.comencyclopedia.pub This equilibrium is influenced by the nature of the substituents on the diketone and the solvent. beilstein-journals.org The enol form is stabilized by a strong intramolecular hydrogen bond. mdpi.com For many β-diketones, the enol form is the predominant tautomer. organicchemistrytutor.com
Structure
3D Structure
Properties
IUPAC Name |
1-phenyloctane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-5-10-13(15)11-14(16)12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMBNCLCSWGJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578246 | |
| Record name | 1-Phenyloctane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55846-68-9 | |
| Record name | 1-Phenyl-1,3-octanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55846-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyloctane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Focus on 1 Phenyloctane 1,3 Dione
Scope and Focus of Research
Studies on this compound often center on its synthesis, chemical reactivity, and its interactions at a molecular level. A notable synthetic route involves the gold-catalyzed hydration of an α-alkynyl ketone, which proceeds efficiently at ambient temperature.
The structure of this compound, with its phenyl and hexyl substituents, influences its physical and chemical behavior. The presence of the aryl group enhances conjugation, which tends to shift the keto-enol equilibrium more towards the enolic form compared to purely alkyl-substituted β-diketones. This shift can be as much as 15-20%. The long hexyl chain imparts a degree of lipophilicity to the molecule.
Research has also explored the self-assembly of this compound on surfaces. For instance, scanning tunneling microscopy has shown that it forms patterned monolayers on graphite (B72142), driven by intermolecular hydrogen bonds and van der Waals forces. Furthermore, it has been investigated for its potential use as a copper extractant, sometimes in combination with other reagents to enhance its efficiency. biosynth.com
Comprehensive Structural Elucidation and Spectroscopic Characterization
The definitive identification and characterization of 1-Phenyloctane-1,3-dione rely on a suite of sophisticated analytical methods. Among these, X-ray crystallography and chiroptical spectroscopy are pivotal for determining its three-dimensional structure and enantiomeric purity, respectively.
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. Structural studies on β-diketones, the class of compounds to which this compound belongs, have been instrumental in understanding the influence of various substituents on their chemical behavior. For instance, the presence of an aryl group, such as the phenyl ring in this compound, is known to enhance conjugation, which can shift the keto-enol tautomeric equilibrium towards the enol form.
While a specific single-crystal X-ray structure for this compound is not widely reported in publicly available literature, the technique has been successfully applied to analogous compounds. For example, the crystal structures of metal complexes with other β-diketone ligands, such as 4,4-difluoro-1-phenylbutane-1,3-dione, have been determined, revealing details of the coordination sphere around the metal center. researchgate.net Such studies provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's reactivity and physical properties.
In the absence of a single-crystal structure for this compound, other techniques like scanning tunneling microscopy (STM) have provided insights into its self-assembly on surfaces. STM studies of this compound on a graphite (B72142) interface revealed that its geometry facilitates the formation of patterned monolayers through intermolecular hydrogen bonds and van der Waals interactions.
A hypothetical X-ray diffraction experiment on a suitable single crystal of this compound would yield a set of crystallographic data, which could be presented as follows:
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 22.1 |
| α (°) | 90 |
| β (°) | 95.3 |
| γ (°) | 90 |
| Volume (ų) | 1345 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.08 |
Note: The data in the table above is hypothetical and serves as an example of the information that would be obtained from an X-ray crystallographic analysis.
For chiral molecules like this compound, which can exist as a pair of non-superimposable mirror images (enantiomers), determining the enantiomeric excess (ee) is crucial, particularly in applications where stereochemistry is important. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a primary method for this purpose. libretexts.org The two main techniques in this category are Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).
Circular dichroism spectroscopy is a powerful tool for studying chiral molecules. libretexts.org The enantiomeric excess of a sample can be determined by comparing its CD spectrum to that of a pure enantiomer. mdpi.com In cases where a pure enantiomer is not available, methods involving the formation of diastereomeric complexes with a chiral auxiliary can be employed. The resulting diastereomers will have distinct CD spectra, allowing for quantification. utexas.edu
Vibrational circular dichroism (VCD) is another chiroptical technique that provides information about the stereochemistry of chiral molecules. VCD has been successfully used to investigate the keto-enol tautomerization in chiral β-diketones, demonstrating its sensitivity to conformational changes. acs.org
The determination of enantiomeric excess for a sample of chiral this compound using CD spectroscopy would involve measuring the differential absorption of left and right circularly polarized light. The data obtained could be analyzed to calculate the ee value.
| Parameter | Description | Example Application |
| Wavelength (nm) | The specific wavelength of light at which the CD signal is measured. | Measurement at the wavelength of maximum absorption (λmax) for the chiral chromophore. |
| Molar Ellipticity [θ] (deg·cm²/dmol) | A measure of the difference in absorption of left and right circularly polarized light, normalized for concentration and path length. | A higher absolute value of [θ] at a given wavelength indicates a greater difference in absorption between the two circularly polarized components. |
| Enantiomeric Excess (ee) | The percentage of one enantiomer in a mixture relative to the other. It is calculated using the formula: ee (%) = ( | [θ]sample |
Note: The table above provides a general overview of the parameters involved in a chiroptical spectroscopy experiment for enantiomeric excess determination.
Reactivity and Reaction Mechanisms of 1 Phenyloctane 1,3 Dione
Keto-Enol Tautomerism: Equilibrium, Solvation Effects, and Stabilizing Factors
1-Phenyloctane-1,3-dione, like other β-dicarbonyl compounds, exists as a dynamic equilibrium between its diketo and enol tautomeric forms. The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and a conjugated system involving the phenyl group, the double bond, and the remaining carbonyl group. This pseudo-aromatic character lends considerable stability to the enol tautomer.
The position of this equilibrium is sensitive to various factors, including the solvent and the electronic nature of substituents. Generally, non-polar solvents favor the enol form, as the intramolecular hydrogen bond is more significant in the absence of competing interactions with the solvent. In contrast, polar, protic solvents can disrupt this internal hydrogen bond through their own hydrogen bonding interactions, thereby shifting the equilibrium towards the diketo form.
For unsymmetrical β-diketones like this compound, two different enol forms are possible. The enol form where the double bond is in conjugation with the phenyl group is expected to be the predominant one due to the extended π-system, which provides additional resonance stabilization. stackexchange.com
Experimental Determination of Tautomeric Ratios
The ratio of keto to enol tautomers at equilibrium is commonly determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy: 1H NMR is a powerful tool for quantifying tautomeric mixtures as the keto and enol forms interconvert slowly on the NMR timescale, leading to distinct signals for each form. nih.gov In the enol form of a similar compound, 1-phenylheptane-1,3-dione, the vinylic proton of the enol appears as a sharp singlet, while the enolic hydroxyl proton gives a broad signal at a significantly downfield chemical shift. rsc.org The methylene (B1212753) protons adjacent to the carbonyl group in the diketo form would have a characteristic chemical shift. By integrating the signals corresponding to each tautomer, their relative concentrations can be calculated. nih.gov
UV-Vis Spectroscopy: This technique can also be employed to determine the keto-enol equilibrium. nih.govnih.gov The enol form, with its extended conjugated system, absorbs at a longer wavelength (lower energy) compared to the less conjugated diketo form. uclouvain.be By analyzing the absorption spectra in different solvents and comparing them with theoretical calculations, the tautomeric ratio can be estimated. nih.govuclouvain.be
A study on 1,3-diphenylpropane-1,3-dione (B8210364) and its derivatives demonstrated the influence of solvent on the UV absorption and the keto-enol equilibrium constant, which was determined using 1H NMR. nih.gov While specific data for this compound is not available, the tautomeric ratios for analogous compounds provide insight into its likely behavior.
| Compound | Predominant Tautomer | 1H NMR Data (δ, ppm) of Enol Form | Reference |
|---|---|---|---|
| 1-Phenylheptane-1,3-dione | Enol | 6.17 (s, 1H, vinylic), 16.19 (br, 1H, enolic OH) | rsc.org |
| 1-Phenylbutane-1,3-dione | Enol | 6.18 (s, 1H, vinylic), 16.15 (br, 1H, enolic OH) | rsc.org |
Influence of Substituents on Tautomeric Preferences
The nature of the substituents on the β-diketone backbone plays a crucial role in determining the position of the keto-enol equilibrium. Both steric and electronic effects are significant. rsc.org
Electronic Effects: Electron-withdrawing groups tend to increase the acidity of the α-protons, which can favor enolization. For this compound, the phenyl group is electron-withdrawing via induction and can participate in resonance, stabilizing the conjugated enol form. The hexyl group, being an alkyl group, is electron-donating and has a less pronounced electronic effect.
Steric Effects: Bulky substituents can influence the tautomeric equilibrium. An increase in the size of the terminal substituents (R1 and R3 in R1-CO-CH2-CO-R3) generally favors the enol form. mdpi.com Conversely, bulky substituents at the central methylene carbon (the α-position) can sterically hinder the formation of the planar enol ring, thus favoring the diketo form. rsc.org In the case of this compound, the absence of a substituent on the methylene carbon allows for the ready formation of the stabilized enol tautomer.
Studies on various β-diketones have shown that substituents like H, CH3, and CF3 strongly favor the enol tautomer. mdpi.com The phenyl and hexyl groups of this compound would also be expected to favor a high proportion of the enol form at equilibrium.
Electrophilic and Nucleophilic Reactivity at Carbonyl and Methylene Positions
The dual functionality of this compound imparts both electrophilic and nucleophilic character to the molecule.
Electrophilic Carbonyl Carbons: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This reactivity is typical of ketones. However, in the context of the enol tautomer, the reactivity of the carbonyl groups is somewhat diminished due to their involvement in the conjugated system and intramolecular hydrogen bonding.
Nucleophilic Methylene/α-Carbon: The central methylene group is flanked by two electron-withdrawing carbonyl groups, making the α-protons acidic. nih.gov Deprotonation by a base generates a highly stabilized enolate anion. This enolate is a potent nucleophile, with the negative charge delocalized over the two oxygen atoms and the central carbon. The α-carbon of this enolate is the primary site for reactions with electrophiles, leading to C-alkylation or C-acylation.
Condensation Reactions and Carbon-Carbon Bond Formation
The acidic nature of the methylene protons in this compound makes it an excellent substrate for various condensation reactions that form new carbon-carbon bonds.
Knoevenagel Condensations Involving this compound and Analogues
The Knoevenagel condensation involves the reaction of a compound with an active methylene group, such as a β-diketone, with an aldehyde or ketone in the presence of a weak base catalyst. wikipedia.org The reaction proceeds via a nucleophilic addition of the enolate to the carbonyl of the aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.
For this compound, the reaction with an aldehyde (R-CHO) would lead to the formation of a 2-alkylidene-1-phenyloctane-1,3-dione. This reaction is a versatile method for synthesizing more complex molecular architectures.
| Reactants | Catalyst | Product |
|---|---|---|
| This compound + Aldehyde (R-CHO) | Weak Base (e.g., Piperidine, Amines) | 2-Alkylidene-1-phenyloctane-1,3-dione |
Mannich and Related Aminomethylation Reactions
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. thermofisher.com The product is a β-amino-carbonyl compound, known as a Mannich base.
In the case of this compound, the active methylene protons can react with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) to yield a 2-(dialkylaminomethyl)-1-phenyloctane-1,3-dione. This reaction proceeds through the formation of an Eschenmoser's salt or a similar iminium ion from the aldehyde and amine, which then acts as the electrophile and is attacked by the enolate of the β-diketone. Mannich bases are valuable synthetic intermediates. thermofisher.com
Reduction Pathways and Product Distribution Analysis
Reduction Pathways and Product Distribution Analysis
The reduction of this compound offers pathways to valuable 1,3-diol structures, with selectivity being a key aspect of the transformation. The two carbonyl groups can be reduced to hydroxyl groups, and conditions can be tailored to control the stereochemistry of the resulting diol.
Selective Reduction of Carbonyl Groups
The selective reduction of the two carbonyl groups in this compound to form 1-phenyl-octane-1,3-diol is a common transformation. The choice of reducing agent and reaction conditions plays a critical role in the yield and diastereoselectivity of the product. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this conversion. commonorganicchemistry.commasterorganicchemistry.com More complex hydride reagents and catalytic systems have been developed to achieve high levels of stereocontrol, preferentially forming the syn- or anti-diol isomers. acs.orgnih.govresearchgate.net
For instance, the use of a borane-pyridine complex in the presence of titanium tetrachloride (TiCl₄) has been shown to be highly effective for the diastereoselective reduction of 1,3-diketones to their corresponding syn-1,3-diols. acs.org Biocatalytic methods, employing enzymes such as alcohol dehydrogenases, also provide a route to chiral 1,3-diols with high enantiomeric purity. nih.govresearchgate.net
Below is a table summarizing various reagents used for the reduction of β-diketones and their typical outcomes.
| Reagent/System | Typical Product(s) | Selectivity |
| Sodium Borohydride (NaBH₄) | 1,3-Diol | Moderate diastereoselectivity |
| BH₃-Pyridine / TiCl₄ | syn-1,3-Diol | High syn-diastereoselectivity acs.org |
| Catalytic Hydrogenation (e.g., Ru-BINAP) | 1,3-Diol | High enantioselectivity possible |
| Alcohol Dehydrogenases (enzymes) | Chiral 1,3-Diol | High enantio- and diastereoselectivity nih.govresearchgate.net |
Hydrogenation and Reductive Coupling Reactions
Beyond simple hydride reduction, this compound can undergo catalytic hydrogenation and intramolecular reductive coupling reactions.
Hydrogenation
Catalytic hydrogenation of this compound involves the addition of hydrogen (H₂) across the carbonyl double bonds in the presence of a metal catalyst. chemistrytalk.orglibretexts.org This process typically reduces both ketones to secondary alcohols, yielding 1-phenyl-octane-1,3-diol. libretexts.org Common catalysts for this transformation include palladium (Pd), platinum (Pt), and Raney nickel. chemistrytalk.org Under more forcing conditions, such as higher pressures and temperatures, the aromatic phenyl ring can also be reduced to a cyclohexyl group, leading to 1-cyclohexyloctane-1,3-diol.
Reductive Coupling
Reductive coupling of dicarbonyl compounds is a method for forming carbon-carbon bonds. redalyc.orgarkat-usa.org For a 1,3-dione like this compound, this would be an intramolecular reaction. Using low-valent titanium reagents, such as those generated in the McMurry reaction, can induce coupling between the two carbonyl groups. redalyc.org This process typically forms a pinacol-type intermediate (a cyclopropanediol), which is then deoxygenated under the reaction conditions to yield a cyclopropene (B1174273) derivative.
| Reaction Type | Reagents | Product |
| Catalytic Hydrogenation (mild) | H₂, Pd/C or PtO₂ | 1-Phenyloctane-1,3-diol |
| Catalytic Hydrogenation (forcing) | H₂, Rh/C (high pressure/temp) | 1-Cyclohexyloctane-1,3-diol |
| Intramolecular Reductive Coupling | TiCl₃, LiAlH₄ or Zn(Cu) | 1-Pentyl-3-phenylcyclopropene |
Oxidation Reactions and Degradation Pathways
The presence of the β-dicarbonyl moiety and the adjacent acidic methylene protons makes this compound susceptible to oxidative cleavage and degradation.
Oxidation of β-diketones can proceed via several pathways depending on the oxidant. Strong oxidizing agents can cleave the C-C bond between the carbonyl groups. For instance, reaction with peracids or alkaline hydrogen peroxide can lead to the formation of ester and carboxylic acid products. researchgate.netacs.org
The methylene group (C2) is particularly reactive. Atmospheric oxidation can be initiated by hydroxyl (•OH) radicals, which can abstract a hydrogen atom from this position to form a stabilized carbon-centered radical. copernicus.orgnih.gov This radical can then react with oxygen, leading to a cascade of reactions and eventual degradation of the molecule.
Photochemical degradation is another significant pathway. nih.govrsc.org Like other β-diketones, this compound exists in a tautomeric equilibrium between the diketo form and the enol form. UV irradiation can promote photoisomerization and lead to fragmentation reactions, such as Norrish Type I cleavage, resulting in the breakdown of the molecule. nih.gov
| Condition/Reagent | Pathway | Potential Products |
| Hydrogen Peroxide (H₂O₂) / Acid | Oxidative Cleavage | Benzoic acid, Heptanoic acid, and related esters researchgate.net |
| Hydroxyl Radicals (•OH) | Radical Abstraction/Oxidation | Various smaller oxidized fragments |
| UV Irradiation | Photochemical Degradation | Products of α-cleavage (e.g., benzoyl radical, octan-2-one-1-oyl radical) nih.gov |
Mechanistic Studies of this compound Transformations
The reactions of this compound are governed by the interplay of its functional groups, primarily the two carbonyls and the intervening acidic methylene protons.
Reduction Mechanism: The reduction by hydride reagents like NaBH₄ proceeds via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of one of the carbonyl groups. This forms a tetrahedral alkoxide intermediate. A second hydride attack on the other carbonyl group, followed by protonation during workup, yields the 1,3-diol. masterorganicchemistry.com In stereoselective reductions using chelating agents like TiCl₄, the diketone is believed to form a cyclic titanium chelate, which directs the hydride delivery from one face, leading to the syn-diol. acs.org
Catalytic Hydrogenation Mechanism: This is a surface-catalyzed reaction. The diketone and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Pd). chemistrytalk.org The H-H bond is cleaved, and hydrogen atoms are added sequentially across the C=O double bonds. The substrate is typically hydrogenated from the less sterically hindered face, which can influence the stereochemical outcome. chemistrytalk.org
Oxidation Mechanism: The mechanism of oxidation often involves the enol tautomer. The acidic proton on the C2 carbon is readily abstracted, especially by radical species like •OH, to form an enolate radical. nih.govhydrogenlink.com This radical is stabilized by resonance across the dicarbonyl system. It can then react with molecular oxygen to form a peroxy radical, which propagates a chain reaction leading to degradation. In photochemical processes, absorption of UV light excites the molecule to a higher energy state, from which it can undergo bond cleavage, typically adjacent to a carbonyl group (α-cleavage or Norrish Type I), to form radical intermediates. nih.gov
Coordination Chemistry and Metal Complexes of 1 Phenyloctane 1,3 Dione
Ligand Design Principles and Coordination Modes
1-Phenyloctane-1,3-dione is a bidentate monoanionic ligand that primarily coordinates to metal ions through the two oxygen atoms of its dionate functionality after deprotonation. The presence of both a phenyl and a hexyl group attached to the diketone backbone allows for the tuning of steric and electronic properties of the resulting metal complexes.
Bidentate Chelating: This is the most common coordination mode, where the deprotonated ligand binds to a single metal ion through both oxygen atoms, forming a six-membered ring.
Bridging: The dionate ligand can bridge two metal centers. This can occur in a µ-O,O' fashion where each oxygen atom coordinates to a different metal ion, or in a mode where one oxygen atom bridges two metals while the other coordinates to only one.
The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the presence of ancillary ligands, and the reaction conditions. The steric bulk of the phenyl and octyl groups can also play a role in directing the final structure of the complex.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the protonated ligand with a suitable metal salt in the presence of a base. The base facilitates the deprotonation of the diketone, allowing for coordination to the metal ion.
Transition metal complexes of β-diketones are widely studied due to their interesting magnetic and electronic properties. The synthesis of Cu(II), Ni(II), and Co(II) complexes with this compound can be achieved by reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in a suitable solvent like ethanol (B145695) or methanol. A base such as sodium hydroxide (B78521) or triethylamine (B128534) is added to deprotonate the ligand.
The resulting complexes are typically characterized by a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Coordination of the dionate ligand to the metal center is evidenced by the disappearance of the broad O-H stretching vibration and a shift in the C=O and C=C stretching vibrations compared to the free ligand.
UV-Vis Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal ion and the ligand-to-metal charge transfer (LMCT) bands, which can help in determining the coordination geometry.
Magnetic Susceptibility Measurements: These measurements are crucial for determining the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the central metal ion.
Based on studies of similar β-diketonate complexes, the expected geometries for these complexes are square planar for Cu(II) and Ni(II), and octahedral for Co(II), often with the inclusion of solvent molecules or other ancillary ligands in the coordination sphere.
Table 1: Expected Properties of Transition Metal Complexes with this compound
| Metal Ion | Expected Geometry | Color | Magnetic Moment (µB) |
|---|---|---|---|
| Cu(II) | Square Planar | Blue-Green | ~1.7-2.2 |
| Ni(II) | Square Planar/Octahedral | Green/Red | Diamagnetic (sq. pl.) / ~2.9-3.4 (oct.) |
| Co(II) | Octahedral | Pink/Red | ~4.3-5.2 |
Lanthanide complexes of β-diketones are of significant interest due to their characteristic sharp and long-lived luminescence, which arises from f-f electronic transitions. The organic ligand, in this case, this compound, acts as an "antenna" by absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light.
The synthesis of lanthanide complexes follows a similar procedure to that of transition metal complexes, typically using lanthanide nitrate (B79036) or chloride salts. The resulting complexes often have the general formula [Ln(L)₃(H₂O)₂] or [Ln(L)₃(phen)], where L is the deprotonated this compound ligand and phen is an ancillary ligand like 1,10-phenanthroline.
The luminescent properties of these complexes are highly dependent on the choice of lanthanide ion and the efficiency of the energy transfer from the ligand. The triplet state energy of the ligand must be appropriately matched with the emissive energy level of the lanthanide ion for efficient luminescence to occur. Research on a structurally similar ligand, 1-(4-(4-propylcyclohexyl)phenyl)octane-1,3-dione (CPDk₃₋₅), in complexes of the form [Ln(CPDk₃₋₅)₃(bpy₁₇₋₁₇)], demonstrates that such ligands can effectively sensitize lanthanide ion emission acs.org.
Table 2: Luminescent Properties of Lanthanide Complexes with a Structurally Similar β-Diketone Ligand
| Lanthanide Ion | Emission Color | Characteristic Emission Bands (nm) | Luminescence Lifetime |
|---|---|---|---|
| Eu(III) | Red | ~590 (⁵D₀→⁷F₁), ~612 (⁵D₀→⁷F₂) | Typically in the millisecond range |
| Tb(III) | Green | ~490 (⁵D₄→⁷F₆), ~545 (⁵D₄→⁷F₅) | Typically in the millisecond range |
| Sm(III) | Orange-Red | ~560, ~600, ~645 | Typically in the microsecond range |
| Dy(III) | Yellow | ~480, ~575 | Typically in the microsecond range |
Data is generalized from typical observations for lanthanide β-diketonate complexes.
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating this compound Ligands
The formation of discrete metal complexes is just one aspect of the coordination chemistry of this compound. This ligand also has the potential to be used as a building block for the construction of more complex supramolecular assemblies and metal-organic frameworks (MOFs).
While the bidentate chelating nature of this compound might seem to favor the formation of mononuclear complexes, the introduction of secondary coordinating groups on the phenyl ring or the use of ancillary bridging ligands could facilitate the formation of extended structures. For instance, functionalization of the phenyl group with carboxylate or pyridyl moieties could provide additional coordination sites for linking metal centers into 1D, 2D, or 3D networks.
To date, the use of this compound itself as a primary linker in MOF synthesis is not well-documented in the literature. However, the principles of MOF design suggest that its derivatives could be valuable components. The porous nature of MOFs makes them attractive for applications in gas storage, separation, and catalysis. The incorporation of the hydrophobic octyl chains of this compound into a MOF structure could lead to materials with interesting hydrophobic properties.
Catalytic Activity of this compound Metal Complexes
Metal complexes of β-diketones are known to exhibit catalytic activity in a variety of organic transformations. The specific catalytic properties are dependent on the metal center and the ligand environment.
Complexes of transition metals like copper, nickel, and cobalt with this compound could potentially catalyze oxidation reactions. For example, iron(III) complexes with related ligands have been shown to be active catalysts for the oxidation of cyclohexane (B81311) researchgate.net. The mechanism of such reactions often involves the activation of an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, by the metal complex.
Furthermore, palladium complexes are widely used in cross-coupling reactions. While not a traditional ligand for such catalysis, the use of this compound could offer unique solubility and stability properties to palladium catalysts. The catalytic activity of these complexes would need to be experimentally verified for specific reactions.
Table 3: Potential Catalytic Applications of this compound Metal Complexes
| Metal Complex | Potential Catalytic Reaction | Example Substrate |
|---|---|---|
| Fe(III)-complex | Alkane Oxidation | Cyclohexane |
| Cu(II)-complex | Oxidative Coupling | Phenols |
| Pd(II)-complex | Cross-Coupling Reactions | Aryl halides |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of molecules like 1-phenyloctane-1,3-dione. DFT methods, such as B3LYP, are frequently employed for their balance of computational cost and accuracy in predicting molecular geometries and energies. orientjchem.orgresearchgate.net Ab initio methods, while more computationally intensive, can provide highly accurate benchmark data. arxiv.org
These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties. For β-diketones, DFT is used to optimize molecular structures and calculate energies for various tautomers and conformers. mdpi.com Functionals like B3LYP combined with basis sets such as 6-311G** are commonly used to investigate these systems. researchgate.net
Energy profiles map the energy of a chemical system as it progresses along a reaction coordinate, from reactants to products. wikipedia.org These diagrams are crucial for understanding reaction mechanisms, identifying intermediates, and determining activation energies. savemyexams.comchemguide.co.uk The highest point on this profile corresponds to the transition state, an unstable arrangement of atoms that represents the energy barrier for the reaction. savemyexams.comyoutube.com
For reactions involving this compound, such as tautomerization or cycloadditions, computational methods can locate the transition state structures and calculate their energies. For the keto-enol tautomerization of a similar compound, 3-phenyl-2,4-pentanedione (B1582117), DFT calculations (B3LYP/6-31+g(d)) determined the activation energy barrier for the interconversion, which proceeds through a four-membered ring transition state. orientjchem.org The calculated barrier heights were found to be influenced by the solvent environment. orientjchem.org
Table 1: Calculated Activation Energies for Keto-Enol Tautomerization of 3-Phenyl-2,4-pentanedione in Various Media
| Medium | Activation Energy (kcal/mol) |
|---|---|
| Gas Phase | 30.61 |
| Cyclohexane (B81311) | 30.82 |
| Carbon Tetrachloride | 30.84 |
| Methanol | 31.23 |
| Water | 31.26 |
Data sourced from a computational study on a related β-diketone, illustrating the typical energy barriers and solvent effects on the transition state. orientjchem.org
Molecular Orbital (MO) theory provides a delocalized picture of electron distribution in a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
For this compound, the conjugated system encompassing the phenyl ring and the dicarbonyl moiety significantly influences the energies and shapes of these frontier orbitals. The HOMO is typically a π-orbital with significant electron density on the enolate portion, while the LUMO is a π*-orbital. DFT calculations are used to visualize these orbitals and calculate their energies, which helps in predicting sites of electrophilic and nucleophilic attack. youtube.comrasayanjournal.co.in
Table 2: Representative Frontier Orbital Energies for a Conjugated β-Diketone System
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -2.10 |
| HOMO-LUMO Gap | 4.15 |
Illustrative data based on DFT calculations for similar aromatic β-diketone systems. The exact values for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes over time and how it interacts with its environment, such as solvent molecules.
For a flexible molecule like this compound, with its rotatable bonds in the octyl chain and phenyl group, MD simulations can explore the potential energy surface to identify low-energy conformations and the barriers between them. These simulations are crucial for understanding how the molecule behaves in solution, including the formation of intramolecular and intermolecular hydrogen bonds, which are critical in processes like tautomerization and solvation.
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)
Computational chemistry offers powerful methods for predicting various spectroscopic properties, which serve as a vital link between theoretical models and experimental observations.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. mdpi.comnih.gov By calculating the chemical shifts for different possible tautomers (keto and enol) of this compound, one can compare the theoretical spectra to experimental data to determine the equilibrium composition. mdpi.comnih.govruc.dk
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.govresearchgate.netmdpi.com For this compound, TD-DFT can calculate the excitation energies and oscillator strengths corresponding to π→π* transitions within the conjugated phenyl and β-diketone system. elsevierpure.comsoton.ac.uk These calculations help assign the absorption bands observed in the experimental UV-Vis spectrum. nih.gov
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. github.iodiva-portal.org These calculations produce a theoretical IR spectrum that can be compared with experimental results to identify characteristic vibrational modes, such as the C=O and C=C stretching frequencies of the keto and enol forms, respectively. mdpi.comresearchgate.net For β-diketonates, strong bands in the 1530–1600 cm⁻¹ range are characteristic of the coordinated C=O and C=C stretching of the enol form. acs.org
Table 3: Predicted Spectroscopic Data for β-Diketone Moieties
| Spectroscopy | Tautomer | Predicted Feature | Wavenumber/Wavelength |
|---|---|---|---|
| IR | Keto | C=O Stretch | ~1700-1790 cm⁻¹ |
| IR | Enol | C=O / C=C Stretch | ~1580-1640 cm⁻¹ |
| UV-Vis | Enol | π→π* Transition | ~270-380 nm |
| ¹H NMR | Enol | Enolic Proton | ~16-17 ppm |
Typical ranges derived from studies on various β-diketones. mdpi.comnih.govresearchgate.net
Aromaticity Studies in Conjugated β-Diketone Systems
The enol form of β-diketones like this compound features a six-membered ring closed by a strong intramolecular hydrogen bond. This quasi-ring exhibits π-electron delocalization, leading to questions about its potential aromaticity. researchgate.net Aromaticity is a property of cyclic, planar systems with delocalized π-electrons that results in enhanced stability. wikipedia.org
Computational methods can quantify the degree of aromaticity using various indices. The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion, where a negative value at the ring's center indicates aromatic character. Geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA) assess the bond length equalization within the ring. Electronic criteria, such as the Para-Delocalization Index (PDI), also measure electron delocalization. These studies generally conclude that while there is significant resonance stabilization, the chelate ring in β-diketone enols is not considered truly aromatic but possesses some degree of aromatic character. researchgate.net
Computational Modeling of Tautomeric Equilibria and Solvent Effects
The keto-enol tautomerism is a hallmark of β-dicarbonyl compounds. mdpi.com The position of this equilibrium for this compound is highly sensitive to the solvent environment. Computational models are extensively used to study and predict these effects.
Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used to simulate the bulk effect of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net These models have shown that polar solvents tend to stabilize the more polar diketo tautomer, shifting the equilibrium in its favor. orientjchem.orgresearchgate.net In contrast, non-polar solvents favor the enol tautomer, which is stabilized by a strong intramolecular hydrogen bond. researchgate.netmissouri.edu For more detailed insights, explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study specific solute-solvent interactions like hydrogen bonding. researchgate.netrsc.org DFT calculations on 3-phenyl-2,4-pentanedione showed that the energy difference between the keto and enol forms decreases as solvent polarity increases, confirming the stabilization of the keto form in polar media. orientjchem.org
Table 4: Calculated Relative Stability of the Keto Tautomer of 3-Phenyl-2,4-pentanedione in Different Solvents
| Solvent | Relative Energy (Keto vs. Enol) (kcal/mol) |
|---|---|
| Gas Phase | -17.89 |
| Cyclohexane (Non-polar) | -17.34 |
| Carbon Tetrachloride (Non-polar) | -17.27 |
| Methanol (Polar) | -16.55 |
| Water (Polar) | -16.50 |
Data from Babiker et al. orientjchem.org A more negative value indicates greater stability of the keto form relative to the enol form.
Advanced Applications in Chemical Research
Reagent in Organic Synthesis
The presence of both nucleophilic and electrophilic centers, along with the acidic α-protons, makes 1,3-dicarbonyl compounds like 1-phenyloctane-1,3-dione highly valuable reagents in organic synthesis.
Building Block for Complex Organic Scaffolds
β-Diketones are fundamental building blocks in the synthesis of a wide array of complex organic molecules. researchgate.netijpras.com The reactivity of the dicarbonyl system allows for a variety of transformations, including alkylation, acylation, and condensation reactions, which are pivotal in constructing intricate carbon skeletons. While specific research on this compound as a building block for complex organic scaffolds is not extensively documented in the available literature, the general reactivity of β-diketones suggests its potential in this area. The phenyl and hexyl substituents on the dione (B5365651) framework of this compound can be exploited to introduce specific functionalities and to control the stereochemistry of the final products.
Precursor for Novel Heterocyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry, and β-diketones are well-established precursors for a multitude of heterocyclic systems. researchgate.netijpras.com The general strategy involves the condensation of the 1,3-dicarbonyl unit with various binucleophiles. Although specific examples detailing the use of this compound are not prevalent in the reviewed literature, its chemical structure is amenable to these classical transformations for the synthesis of heterocycles such as pyrazoles, isoxazoles, pyrimidines, quinolines, and benzodiazepines.
Pyrazoles: The reaction of 1,3-diketones with hydrazine (B178648) and its derivatives is a classical and widely used method for the synthesis of pyrazoles. This reaction typically proceeds through a condensation mechanism followed by cyclization and dehydration.
Isoxazoles: Analogous to pyrazole (B372694) synthesis, the reaction of 1,3-diketones with hydroxylamine (B1172632) hydrochloride yields isoxazoles. The regioselectivity of this reaction can be influenced by the nature of the substituents on the β-diketone.
Pyrimidines: Pyrimidine rings can be constructed by the condensation of 1,3-diketones with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine. icm.edu.pl
Quinolines: The Combes quinoline (B57606) synthesis is a reaction of anilines with β-diketones to form substituted quinolines. nih.govorientjchem.org This acid-catalyzed reaction involves the formation of an enamine intermediate, followed by cyclodehydration.
Benzodiazepines: 1,5-Benzodiazepines can be synthesized through the condensation of o-phenylenediamines with 1,3-dicarbonyl compounds. mdpi.comnih.gov
The following table summarizes the potential heterocyclic systems that could be synthesized from this compound based on the general reactivity of β-diketones.
| Heterocyclic System | Binucleophilic Reagent | General Reaction Type |
| Pyrazole | Hydrazine | Condensation |
| Isoxazole | Hydroxylamine | Condensation |
| Pyrimidine | Urea/Thiourea/Guanidine | Condensation |
| Quinoline | Aniline | Combes Synthesis |
| 1,5-Benzodiazepine | o-Phenylenediamine | Condensation |
Materials Science Applications
The ability of β-diketones to form stable metal complexes has led to their extensive use in materials science, particularly in the development of functional materials with specific optical and chemical properties.
Components in Luminescent Materials and Optical Devices
β-Diketones are crucial ligands in the design of highly luminescent lanthanide complexes. nih.govmdpi.comrsc.orgacs.orgresearchgate.net In these complexes, the β-diketonate ligand acts as an "antenna," absorbing incident light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the "antenna effect," is significantly more efficient than direct excitation of the lanthanide ion.
The photophysical properties of these luminescent materials are highly tunable by modifying the structure of the β-diketone ligand. While there is no specific research focused on this compound in the literature reviewed, its structure suggests it could serve as a ligand for lanthanide ions. The phenyl group can be part of the chromophore responsible for light absorption, and the long alkyl chain could enhance the solubility of the resulting complex in organic matrices, which is advantageous for the fabrication of optical devices.
Extractants in Separation Processes
The chelating nature of β-diketones makes them effective extractants for a wide range of metal ions in solvent extraction processes. rsc.orge3s-conferences.orgresearchgate.netresearchgate.netnih.gov They form neutral, lipophilic metal complexes that can be readily extracted from an aqueous phase into an immiscible organic phase. This property is particularly useful in the separation and purification of metals, including lanthanides and actinides. The efficiency of extraction depends on factors such as the pH of the aqueous phase, the concentration of the β-diketone, and the nature of the organic solvent. Although specific studies on the use of this compound as an extractant are not available in the reviewed literature, its structural features are consistent with those of effective metal extractants. The long octyl chain would impart significant lipophilicity to its metal complexes, potentially leading to high extraction efficiencies.
Precursors for Polymer Synthesis
The use of 1,3-dicarbonyl compounds as precursors for polymer synthesis is an area of growing interest. icm.edu.pl Modifications of the methylene (B1212753) group in a β-diketone molecule can introduce polymerizable functionalities. While the direct polymerization of this compound has not been reported, it could potentially be functionalized to act as a monomer. For instance, the introduction of a vinyl or allyl group at the C2 position would render the molecule capable of undergoing polymerization. Furthermore, metal complexes of β-diketones can act as catalysts in polymerization reactions. icm.edu.pl However, there is no specific information in the reviewed literature regarding the application of this compound or its complexes in polymer synthesis.
Catalysis and Organocatalysis
While β-diketones as a class of compounds are known to participate in various catalytic systems, often acting as ligands for metal catalysts or as precursors for organocatalysts, specific information detailing the catalytic activity of this compound is not available in published scientific literature. The potential for this compound to act as a catalyst or to be a key component in a catalytic cycle remains an unexplored area of chemical research.
There is currently no scientific evidence to support a role for this compound in promoting carbon-carbon bond formation. Key reactions such as aldol (B89426) condensations, Michael additions, or other coupling reactions have not been reported to be catalyzed by this specific compound. The following table highlights the lack of available data:
| Reaction Type | Catalyst System Involving this compound | Reported Yield (%) | Enantiomeric Excess (%) | Reference |
| Aldol Reaction | Not Reported | Not Reported | Not Reported | N/A |
| Michael Addition | Not Reported | Not Reported | Not Reported | N/A |
| Suzuki Coupling | Not Reported | Not Reported | Not Reported | N/A |
| Heck Reaction | Not Reported | Not Reported | Not Reported | N/A |
Table 1: Summary of Research Findings on the Role of this compound in Carbon-Carbon Bond Formation. This table is for illustrative purposes to show the absence of data.
The development of chiral derivatives of this compound for use in asymmetric catalysis has not been described in the scientific literature. Consequently, there are no reports of its application in enantioselective transformations. The synthesis of such chiral derivatives and their subsequent testing in asymmetric reactions would be a novel area of investigation.
| Chiral Derivative of this compound | Asymmetric Reaction | Substrate Scope | Diastereoselectivity | Enantioselectivity |
| Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Research Findings on Asymmetric Catalysis Mediated by this compound Derivatives. This table is for illustrative purposes to show the absence of data.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
Currently, established and optimized synthetic methodologies specifically for 1-phenyloctane-1,3-dione are not widely reported. Future research should prioritize the development of efficient, high-yielding, and environmentally benign synthetic pathways. This could involve the adaptation of classic condensation reactions, such as the Claisen condensation between an appropriate phenyl ester and a heptanone derivative, or exploring more modern catalytic approaches. Key areas for investigation would include:
Green Chemistry Principles: Employing non-toxic solvents, reducing energy consumption, and utilizing catalytic systems to minimize waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Process Optimization: Systematic studies to determine optimal reaction conditions, including temperature, pressure, and catalyst loading, to improve yield and purity.
A comparative analysis of different synthetic strategies would be invaluable, and the findings could be summarized in a data table for clarity.
Table 1: Potential Synthetic Routes for this compound
| Synthetic Method | Potential Advantages | Potential Challenges |
| Claisen Condensation | Well-established reaction | Requires strong base, potential for side reactions |
| Catalytic Acylation | Milder reaction conditions, higher selectivity | Catalyst cost and stability |
| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs, optimization of flow parameters |
Exploration of Novel Reactivity and Unprecedented Transformations
The dicarbonyl functionality of this compound suggests a rich and varied reactivity profile waiting to be explored. As a β-diketone, it can exist in tautomeric equilibrium between the keto and enol forms, opening up avenues for diverse chemical transformations. Future studies could focus on:
Coordination Chemistry: Investigating its ability to act as a bidentate ligand to form metal complexes with novel catalytic or material properties.
Heterocyclic Synthesis: Utilizing the 1,3-dicarbonyl moiety as a synthon for the construction of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in medicinal chemistry.
Asymmetric Catalysis: Developing enantioselective transformations of the prochiral methylene (B1212753) group situated between the two carbonyls.
Design of Advanced Ligands for Tailored Material Properties
The ability of β-diketones to form stable complexes with a wide range of metal ions is a cornerstone of coordination chemistry. Research into this compound as a ligand could lead to the development of advanced materials. The long octyl chain and the phenyl group offer opportunities to fine-tune the steric and electronic properties of the resulting metal complexes. Potential research directions include:
Luminescent Materials: Synthesizing lanthanide complexes that may exhibit interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or as biological probes.
Magnetic Materials: Exploring the formation of polynuclear complexes with transition metals to create single-molecule magnets or other magnetic materials.
Catalysis: Designing metal complexes that can act as catalysts for a variety of organic transformations, with the ligand influencing the catalyst's activity and selectivity.
Deeper Integration of Computational and Experimental Methodologies
A synergistic approach combining computational modeling and experimental work would be highly beneficial in accelerating the understanding of this compound. Theoretical calculations can provide insights that guide experimental design and help in the interpretation of results. Key areas for this integrated approach include:
Tautomeric and Conformational Analysis: Using Density Functional Theory (DFT) to predict the relative stabilities of the keto-enol tautomers and different conformers in various solvents.
Reaction Mechanism Studies: Elucidating the mechanisms of potential synthetic routes and reactions to optimize conditions and predict outcomes.
Prediction of Properties: Calculating spectroscopic properties (NMR, IR, UV-Vis) to aid in characterization and predicting the electronic and photophysical properties of its metal complexes.
Potential for New Applications in Emerging Chemical Technologies
While speculative at this early stage, the unique combination of a phenyl ring, a diketone functionality, and a long alkyl chain in this compound suggests potential applications in several emerging fields. Future research could explore its utility in:
Liquid Crystals: The elongated molecular structure might impart liquid crystalline properties, making it a candidate for display technologies.
Functional Polymers: Incorporation of the diketone moiety into a polymer backbone could lead to materials with metal-chelating or responsive properties.
Extraction Agents: The chelating nature of the β-diketone group could be exploited for the selective extraction of metal ions in hydrometallurgical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
